![molecular formula C12H10O2 B13999269 1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid CAS No. 16650-36-5](/img/structure/B13999269.png)
1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1a,7b-Dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid is a complex organic compound characterized by its unique cyclopropane ring fused to a naphthalene structure
Vorbereitungsmethoden
The synthesis of 1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclopropanation of a naphthalene derivative followed by carboxylation. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the cyclopropane ring. Industrial production methods may involve optimized reaction conditions to increase yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening.
Analyse Chemischer Reaktionen
1a,7b-Dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1a,7b-Dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which 1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
1a,7b-Dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid can be compared with other similar compounds, such as:
1H-Cyclopropa[a]naphthalene, 1a,2,3,3a,4,5,6,7b-octahydro-1,1,3a,7-tetramethyl-: This compound has a similar cyclopropane-naphthalene structure but differs in the presence of additional methyl groups.
1H-Cyclopropa[a]naphthalene, 1a,2,6,7,7a,7b-hexahydro-1,1,7,7a-tetramethyl-: Another similar compound with variations in the hydrogenation and methylation patterns.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it valuable for targeted research applications.
Eigenschaften
CAS-Nummer |
16650-36-5 |
|---|---|
Molekularformel |
C12H10O2 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H10O2/c13-12(14)11-9-6-5-7-3-1-2-4-8(7)10(9)11/h1-6,9-11H,(H,13,14) |
InChI-Schlüssel |
OTXCMHYEZWZTPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3C(C3C(=O)O)C=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


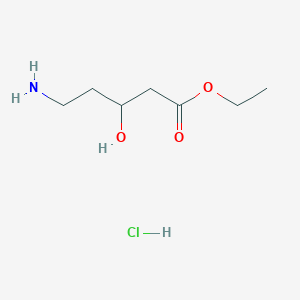
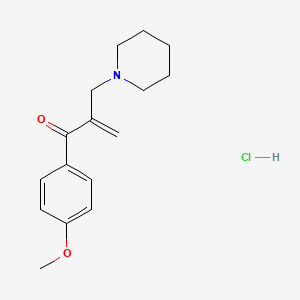
![Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate](/img/structure/B13999190.png)
![1-hydroxy-3H-benzo[g][2,1]benzoxaborole](/img/structure/B13999193.png)
![Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate](/img/structure/B13999195.png)
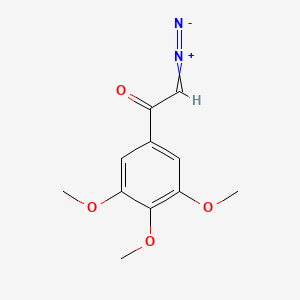
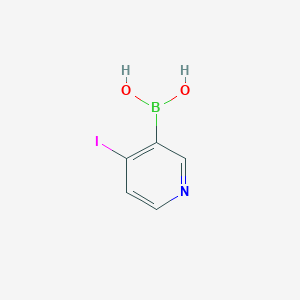
![2-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]acetonitrile](/img/structure/B13999215.png)
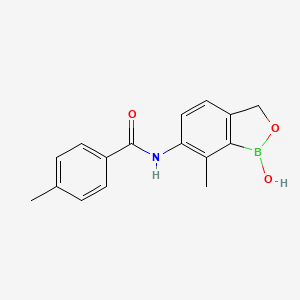
![3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine](/img/structure/B13999227.png)
![ethyl 3-[(1,3-dioxoisoindol-2-yl)methyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B13999228.png)
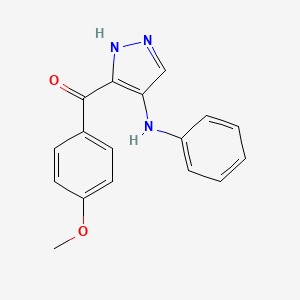
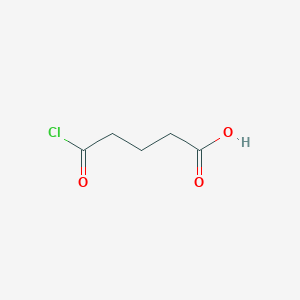
![2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene](/img/structure/B13999268.png)
